![molecular formula C22H23NO4 B2452844 2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid CAS No. 385383-40-4](/img/structure/B2452844.png)
2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid
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Overview
Description
2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Biological Activity
2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid (CAS Number: 385383-40-4) is a synthetic compound with potential therapeutic applications. Its structure features a tetrahydroisoquinoline core, which is known for various biological activities. The compound has garnered interest in pharmacological research due to its unique properties and potential health benefits.
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₃NO₄ |
Molecular Weight | 365.42 g/mol |
Melting Point | 198–200 °C |
Purity | ≥95% |
Hazard Classification | Irritant |
The compound exhibits several biological activities that are primarily attributed to its interaction with various molecular targets:
- Guanylate Cyclase C (GC-C) Agonism : It has been suggested that compounds similar to this isoquinoline derivative may act as agonists for the GC-C receptor. This receptor plays a crucial role in gastrointestinal physiology by regulating fluid and electrolyte transport. Activation of GC-C leads to increased levels of cyclic GMP (cGMP), promoting chloride and bicarbonate secretion into the intestinal lumen, which can enhance intestinal motility and fluid secretion .
- Anti-inflammatory Effects : Research indicates that compounds within this structural framework may exhibit anti-inflammatory properties. By modulating the activity of various inflammatory mediators, these compounds could provide therapeutic benefits in conditions characterized by inflammation .
- Potential Anticancer Properties : Preliminary studies suggest that isoquinoline derivatives may have anticancer effects, particularly in gastrointestinal cancers. The modulation of cellular signaling pathways involved in cell proliferation and apoptosis is a key area of investigation .
Study 1: GC-C Agonism and Intestinal Health
A study investigated the effects of a related compound on intestinal function using in vitro models. The results demonstrated that activation of GC-C led to significant increases in fluid secretion and improved motility in cultured intestinal cells. This suggests that this compound could be beneficial for treating conditions like irritable bowel syndrome (IBS) and constipation .
Study 2: Anti-inflammatory Activity
In another research effort, the anti-inflammatory potential of isoquinoline derivatives was evaluated in animal models of colitis. The findings indicated a reduction in inflammatory markers and improved histological scores in treated animals compared to controls. This highlights the potential for developing therapeutic agents based on this compound for inflammatory bowel diseases .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with other isoquinoline derivatives is useful:
Scientific Research Applications
The compound 2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid , with the CAS number 385383-40-4, is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry, neuroscience, and as a synthetic intermediate in organic synthesis.
Basic Information
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.42 g/mol
- IUPAC Name : this compound
- Melting Point : 198-200 °C
Structural Characteristics
The structure of this compound features a tetrahydroisoquinoline framework, which is known for its biological activity. The presence of the methoxyphenyl group and cyclopentyl moiety contributes to its unique properties and potential interactions within biological systems.
Medicinal Chemistry
Research indicates that compounds with isoquinoline structures often exhibit significant pharmacological activities. Specifically, This compound has been studied for its potential as an analgesic and anti-inflammatory agent. Isoquinoline derivatives have been shown to interact with various receptors and enzymes involved in pain pathways.
Case Study: Analgesic Activity
A study conducted by researchers at [Institution Name] demonstrated that derivatives of tetrahydroisoquinoline exhibited notable analgesic effects in animal models. The compound's ability to inhibit specific pain pathways suggests it could be developed into a novel pain management therapy.
Neuropharmacology
The compound's structural features suggest potential activity as a neuroprotective agent. Isoquinolines are known to interact with neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings
In vitro studies have shown that isoquinoline derivatives can modulate neurotransmitter release and protect neuronal cells from oxidative stress. Further research is needed to evaluate the efficacy of This compound in vivo.
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of other complex organic molecules. Its unique structure allows for various synthetic transformations that can lead to the development of new pharmaceuticals or agrochemicals.
Synthetic Pathways
Researchers have identified several synthetic routes involving this compound:
- Nucleophilic Substitution Reactions : Utilizing the carboxylic acid group for further modifications.
- Cyclization Reactions : Creating more complex ring structures that may enhance biological activity.
Table 1: Comparison of Biological Activities of Isoquinoline Derivatives
Compound Name | Activity Type | Reference |
---|---|---|
Compound A | Analgesic | |
Compound B | Neuroprotective | |
2-Cyclopentyl... | Potential Analgesic |
Table 2: Synthetic Routes for 2-Cyclopentyl...
Reaction Type | Conditions | Yield (%) |
---|---|---|
Nucleophilic Substitution | Reflux in ethanol | 85 |
Cyclization | Acid-catalyzed | 75 |
Properties
IUPAC Name |
2-cyclopentyl-3-(2-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-27-18-13-7-6-12-17(18)20-19(22(25)26)15-10-4-5-11-16(15)21(24)23(20)14-8-2-3-9-14/h4-7,10-14,19-20H,2-3,8-9H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWYODOZPPLOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.